BenchChemオンラインストアへようこそ!

(1R,2S)-2-(aminomethyl)cyclopropanecarboxylic acid

GABA receptor pharmacology Enantioselectivity Ligand-gated ion channels

Procure (1R,2S)-2-(aminomethyl)cyclopropanecarboxylic acid to obtain the exclusive (-)-CAMP enantiomer that acts as a competitive antagonist at GABA-ρ1 (IC50~890 µM) and ρ2 (IC50~400 µM) receptors. The rigid cis-cyclopropane scaffold enforces a folded conformation critical for antagonist binding, enabling unambiguous ρ1/ρ2 vs. ρ3 pharmacology. Avoid generic substitution: (+)-CAMP is a potent agonist, and trans-TAMP or CACA alter receptor selectivity. Ideal for stereochemistry-validated target engagement and bicuculline-resistant pathway studies.

Molecular Formula C5H9NO2
Molecular Weight 115.13 g/mol
Cat. No. B13320879
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1R,2S)-2-(aminomethyl)cyclopropanecarboxylic acid
Molecular FormulaC5H9NO2
Molecular Weight115.13 g/mol
Structural Identifiers
SMILESC1C(C1C(=O)O)CN
InChIInChI=1S/C5H9NO2/c6-2-3-1-4(3)5(7)8/h3-4H,1-2,6H2,(H,7,8)/t3-,4-/m1/s1
InChIKeyQUFMERRXRMSAPZ-QWWZWVQMSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 0.1 g / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for (1R,2S)-2-(Aminomethyl)cyclopropanecarboxylic Acid: A Chiral GABA Analogue for GABA-ρ Receptor Research


The compound (1R,2S)-2-(aminomethyl)cyclopropanecarboxylic acid is a specific enantiomer of a conformationally restricted analogue of γ-aminobutyric acid (GABA). Chemically, it features a cis-substituted cyclopropane ring bearing a carboxylic acid and an aminomethyl group, with the absolute stereochemistry designated as (1R,2S). This compound corresponds to the (-)-enantiomer of CAMP (cis-2-aminomethylcyclopropanecarboxylic acid). In recombinant receptor systems, (-)-CAMP functions as a weak, competitive antagonist at homooligomeric GABA-ρ1 and GABA-ρ2 (formerly known as GABA-C) receptors, with antagonist IC50 values of approximately 890 µM and 400 µM, respectively [1][2]. Its pharmacological role is uniquely determined by its stereochemistry, making it a valuable tool for probing stereospecific ligand-receptor interactions within the GABA receptor family.

Why Generic Substitution Fails for (1R,2S)-CAMP in GABA Receptor Pharmacology


Generic substitution fails because the compound's biological activity is fundamentally determined by its specific (1R,2S) cis-cyclopropane stereochemistry. The mirror-image enantiomer, (1S,2R)-(+)-CAMP, acts as a potent full agonist at GABA-ρ1 and GABA-ρ2 receptors (EC50 ~40 µM and ~17 µM), a qualitative functional reversal compared to the antagonism of (-)-CAMP [1]. Furthermore, the trans-cyclopropane analogue, (-)-TAMP, is a considerably more potent GABA-ρ receptor partial agonist (KD ~9 µM) and additionally exhibits significant GABA-A receptor partial agonist activity, a property that is minimal for (-)-CAMP [1]. Even the commonly used GABA-ρ tool compound, cis-4-aminocrotonic acid (CACA), operates as a partial agonist, not an antagonist, at these same receptor subtypes [1]. Therefore, the interchange of any of these analogues would change the nature of the pharmacological response at the molecular target, rendering experimental conclusions invalid and undermining research reproducibility.

Quantitative Differentiation Evidence for (1R,2S)-2-(Aminomethyl)cyclopropanecarboxylic Acid vs. Key Analogues


Enantioselective Switch: (-)-CAMP Antagonism vs. (+)-CAMP Agonism at Human GABA-ρ1 Receptors

The (1R,2S)-enantiomer, (-)-CAMP, acts as a weak competitive antagonist at the human GABA-ρ1 receptor, whereas its mirror-image enantiomer, (1S,2R)-(+)-CAMP, is a potent, full agonist at the same receptor subtype. The functional switch from agonism to antagonism is a direct consequence of stereochemistry [1][2].

GABA receptor pharmacology Enantioselectivity Ligand-gated ion channels

GABA-ρ Subtype Selectivity: (-)-CAMP Antagonist Potency at ρ1, ρ2, and ρ3 Receptors

(-)-CAMP exhibits differential antagonist potency across the three major GABA-ρ receptor subtypes. While it is a weak antagonist at human ρ1 (IC50 ≈ 890 µM) and ρ2 (IC50 ≈ 400 µM), it displays moderately potent antagonist activity at the rat ρ3 subtype (IC50 ≈ 180 µM). This contrasts with (+)-CAMP, which is a full agonist at ρ1 and ρ2 and a partial agonist at ρ3 (EC50 ≈ 28 µM, Imax ≈ 70%) [1][2].

Receptor subtype selectivity GABA-ρ pharmacology Structure-activity relationship

GABA-A Receptor Selectivity: Minimal Off-Target Activity vs. Trans-Isomer TAMP

(-)-CAMP exhibits very weak antagonist activity at the synaptic α1β2γ2L GABA-A receptor subtype (IC50 ≈ 900 µM), indicating minimal off-target effects at this major inhibitory neurotransmitter receptor. In contrast, (-)-TAMP, the trans-cyclopropane analogue, is a moderately potent GABA-A receptor partial agonist (KD ≈ 50–60 µM, Imax ≈ 50%) [1]. This demonstrates that the cis-geometry of (-)-CAMP confers substantial selectivity against classical GABA-A receptor activation.

GABA-A receptor selectivity Off-target profiling Conformational restriction

Lack of Interaction with GABA Transporters and Metabolic Enzymes

The racemic cis-isomer of 2-(aminomethyl)cyclopropanecarboxylic acid does not inhibit the sodium-dependent uptake of GABA in rat cerebral cortex mini-slices, nor does it act as a substrate for GABA:2-oxoglutarate aminotransferase (GABA-T) in rat brain mitochondrial extracts. In contrast, the trans-isomer is a weak inhibitor of GABA uptake and a substrate for GABA-T [2]. Duke et al. further confirmed that the enantiomerically pure isomers of CAMP display no interaction with GABA transporters at tested concentrations [1].

GABA uptake GABA transaminase Drug metabolism

In Vivo Electrophysiological Differentiation: cis-CAMP vs. trans-CAMP and GABA in Cat Spinal Neurons

In microelectrophoretic studies on cat spinal neurons in vivo, the racemic cis-isomer of CAMP was less potent than GABA as a depressant of neuronal firing, and its effects were insensitive to the GABA-A antagonist bicuculline methochloride. By contrast, the trans-isomer was more potent than GABA and exhibited bicuculline-sensitive depression, consistent with a GABA-A receptor-mediated mechanism [1]. This indicates that the cis-isomer's pharmacological profile in vivo is distinct from both GABA and the trans-analogue.

In vivo electrophysiology Bicuculline sensitivity Spinal neuron pharmacology

Optimal Application Scenarios for (1R,2S)-2-(Aminomethyl)cyclopropanecarboxylic Acid in Biomedical Research


Pharmacological Dissection of GABA-ρ Receptor Subtypes in Recombinant and Native Systems

(-)-CAMP is employed as a stereospecific competitive antagonist to isolate the contribution of GABA-ρ receptors to inhibitory neurotransmission. Its weak antagonist potency at ρ1 and ρ2 (IC50 ~890 µM and ~400 µM, respectively) and moderate potency at ρ3 (IC50 ~180 µM) allows for the pharmacological differentiation of ρ3-containing receptor populations from those composed of ρ1 or ρ2 subunits [1]. This application is critical for studies investigating the role of ρ3 subunits in retinal and central nervous system function.

Enantioselective Control Ligand in Chiral GABA Analogue Screening Campaigns

In medicinal chemistry programs targeting GABA-ρ receptors, (1R,2S)-CAMP serves as a reference antagonist for enantioselectivity validation. Its mirror-image enantiomer, (+)-CAMP, acts as a full agonist at the same receptors, providing a matched pair of compounds that allow researchers to quantify the stereochemical dependence of binding and efficacy in novel chemical series [1][2]. This is essential for structure-based drug design where the orientation of the carboxyl and aminomethyl groups is a key pharmacophoric determinant.

Mechanistic Studies of Conformation-Dependent GABA Receptor Activation

The rigid cis-cyclopropane scaffold of (-)-CAMP locks the aminomethyl and carboxyl groups into a folded conformation that is distinct from the extended conformation required for GABA-A receptor activation. This property allows researchers to use (-)-CAMP to test hypotheses about the conformational requirements for GABA-ρ receptor antagonism versus agonism, in contrast to the flexible GABA molecule and the trans-constrained TAMP analogues [3].

Investigation of Bicuculline-Insensitive GABAergic Neurotransmission in Ex Vivo and In Vivo Preparations

Based on in vivo evidence showing that the cis-isomer of CAMP is less potent than GABA and not sensitive to bicuculline, (1R,2S)-CAMP can be used to probe bicuculline-resistant inhibitory pathways in brain slice electrophysiology or in vivo models [3]. This application is relevant for studying non-canonical GABAergic signaling in regions such as the retina, superior colliculus, and hippocampus.

Quote Request

Request a Quote for (1R,2S)-2-(aminomethyl)cyclopropanecarboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.